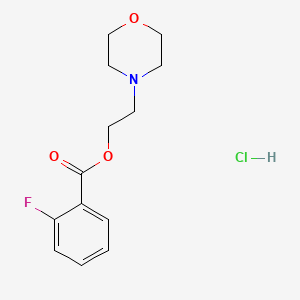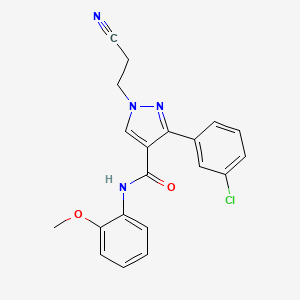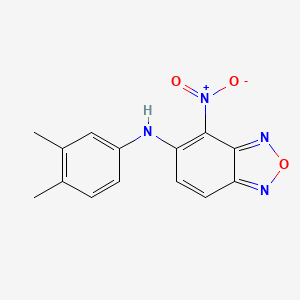
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochloride, also known as FE-β-CCE, is a chemical compound that has been extensively studied in scientific research. This compound is commonly used as a tool for investigating the role of GABA receptors in the brain and its potential therapeutic applications.
Wirkmechanismus
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE acts as a competitive antagonist of the GABA receptor, which is an inhibitory neurotransmitter in the brain. By blocking the GABA receptor, this compoundβ-CCE increases the excitability of neurons and enhances the release of other neurotransmitters such as dopamine and glutamate.
Biochemical and Physiological Effects:
This compoundβ-CCE has been shown to have a wide range of biochemical and physiological effects. It has been demonstrated to increase locomotor activity, induce seizures, and impair cognitive function in animal models. This compoundβ-CCE has also been shown to modulate the release of various neurotransmitters including dopamine, serotonin, and glutamate.
Vorteile Und Einschränkungen Für Laborexperimente
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE is a useful tool for investigating the role of GABA receptors in the brain. Its selective antagonistic effect on GABA receptors allows researchers to study the specific effects of GABA receptor modulation without interfering with other neurotransmitter systems. However, this compoundβ-CCE has some limitations in lab experiments. It has a short half-life and is rapidly metabolized in vivo, which can limit its effectiveness in long-term studies. Additionally, this compoundβ-CCE can induce seizures at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE. One potential area of study is the role of GABA receptors in drug addiction and withdrawal. This compoundβ-CCE has been shown to modulate the release of dopamine, which is a key neurotransmitter involved in addiction. Another potential area of study is the development of more potent and selective GABA receptor antagonists based on the structure of this compoundβ-CCE. Finally, there is a need for further research on the long-term effects of this compoundβ-CCE on cognitive function and behavior.
Synthesemethoden
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE can be synthesized by reacting 2-fluorobenzoic acid with 2-(4-morpholinyl)ethylamine in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form of this compoundβ-CCE.
Wissenschaftliche Forschungsanwendungen
2-(4-morpholinyl)ethyl 2-fluorobenzoate hydrochlorideβ-CCE is widely used in scientific research as a selective GABA receptor antagonist. It has been used to investigate the role of GABA receptors in various physiological and pathological conditions such as anxiety, epilepsy, and drug addiction. This compoundβ-CCE has also been used to study the effect of GABA receptor modulation on cognitive function and memory.
Eigenschaften
IUPAC Name |
2-morpholin-4-ylethyl 2-fluorobenzoate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3.ClH/c14-12-4-2-1-3-11(12)13(16)18-10-7-15-5-8-17-9-6-15;/h1-4H,5-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQBUHAGCXYJBOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=CC=C2F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-ethylglycinamide](/img/structure/B5018989.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B5018990.png)

![N-[2-(3-chlorophenoxy)ethyl]acetamide](/img/structure/B5019018.png)
![N-(2-chlorobenzyl)-4-methyl-3-{[(3-methylphenyl)amino]sulfonyl}benzamide](/img/structure/B5019025.png)



![1-{4-[4-(2-naphthylmethyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5019056.png)
![ethyl 4-[(4-chlorophenyl)amino]-2,6-dimethylnicotinate hydrochloride](/img/structure/B5019063.png)
![2-({2-[(2,3-difluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-1,2-oxazinane](/img/structure/B5019067.png)
![N-[(5-fluoro-2,3-dimethyl-1H-indol-7-yl)methyl]-2-(4-hydroxy-1-piperidinyl)acetamide](/img/structure/B5019070.png)
